Radamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

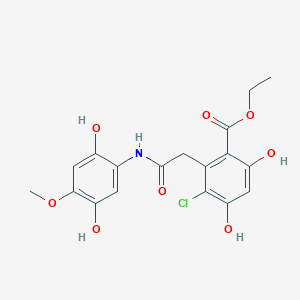

Molecular Formula |

C18H18ClNO8 |

|---|---|

Molecular Weight |

411.8 g/mol |

IUPAC Name |

ethyl 3-chloro-2-[2-(2,5-dihydroxy-4-methoxyanilino)-2-oxoethyl]-4,6-dihydroxybenzoate |

InChI |

InChI=1S/C18H18ClNO8/c1-3-28-18(26)16-8(17(19)13(24)6-12(16)23)4-15(25)20-9-5-11(22)14(27-2)7-10(9)21/h5-7,21-24H,3-4H2,1-2H3,(H,20,25) |

InChI Key |

RULSXWFZXUOCOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1O)O)Cl)CC(=O)NC2=CC(=C(C=C2O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Radamide as a Grp94 Selective Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Radamide and its analogs as selective inhibitors of Glucose-regulated protein 94 (Grp94), the endoplasmic reticulum (ER)-resident member of the Heat shock protein 90 (Hsp90) family. Grp94 is a critical molecular chaperone involved in the folding and maturation of a specific subset of proteins, making it a promising therapeutic target for various diseases, including cancer, glaucoma, and viral infections.[1][2] This document details the mechanism of selective inhibition, presents quantitative binding and cellular activity data, outlines key experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Introduction to Grp94 and Selective Inhibition

The Hsp90 family of molecular chaperones, essential for cellular homeostasis, comprises four main isoforms: cytosolic Hsp90α and Hsp90β, mitochondrial TRAP1, and the ER-localized Grp94.[2] While pan-Hsp90 inhibitors have been developed, their clinical application has been hampered by toxicity, likely due to the simultaneous inhibition of all isoforms.[3][4] This has driven the development of isoform-selective inhibitors to achieve more targeted therapeutic effects with fewer side effects.[3][5]

Grp94 is distinct from its cytosolic counterparts, with a more limited set of client proteins that are primarily involved in cell-to-cell signaling, adhesion, and immune responses, such as Toll-like receptors (TLRs), integrins, and insulin-like growth factors (IGFs).[2][5][6][7] Its crucial role in trafficking these proteins makes it an attractive target for diseases like metastatic cancer.[5]

The basis for Grp94-selective inhibition lies in a unique structural feature within its N-terminal ATP-binding domain. Grp94 possesses a five-amino acid insertion (QEDGQ) that is absent in other Hsp90 isoforms.[5][6][7] This insertion creates a distinct hydrophobic pocket that can be exploited for the rational design of selective inhibitors.[5][6] this compound (RDA), a chimeric inhibitor combining structural elements of geldanamycin and radicicol, was a key progenitor in this field.[4] Although initially designed to target this pocket, this compound itself did not show significant selectivity.[8] However, co-crystal structures of this compound bound to Grp94 revealed that a cis-amide conformation is crucial for interacting with this unique pocket, paving the way for the development of highly selective second-generation analogs.[4][5][6]

Quantitative Data on this compound and its Analogs

The development of this compound analogs has led to compounds with significantly improved affinity and selectivity for Grp94 over other Hsp90 isoforms. The following tables summarize the key quantitative data for this compound and several of its notable derivatives.

Table 1: Binding Affinity and Selectivity of this compound Analogs

This table presents the binding affinities (expressed as dissociation constant, Kd, or apparent Kd) of various inhibitors for Grp94 and the cytosolic isoform Hsp90α. Selectivity is represented as the ratio of Hsp90α Kd to Grp94 Kd.

| Compound | Grp94 Apparent Kd (μM) | Hsp90α Apparent Kd (μM) | Selectivity (Hsp90α/Grp94) | Reference |

| This compound (RDA) | 0.52 | 0.87 | ~1.7-fold | [8][9] |

| BnIm (2) | - | - | ~12-fold | [10] |

| Compound 6 | 0.63 | >20 | >32-fold | [10] |

| Compound 7 | 10.4 | >100 | >10-fold | [10] |

| KUNG29 (3) | - | - | Improved vs. BnIm | [10] |

| Compound 30 | 0.54 | >39 | ~73-fold | [4][10] |

| Compound 38 | 0.82 | - | - | [5] |

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

Table 2: Cellular Activity of Grp94-Selective Inhibitors

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound analogs, demonstrating their anti-proliferative and anti-migratory effects in various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (μM) | Reference |

| Compound 38 | RPMI 8226 (Multiple Myeloma) | Anti-proliferation | 9.12 | [5] |

| Compound 46 | RPMI 8226 (Multiple Myeloma) | Anti-proliferation | <10 | [5] |

| Compounds 38 & 46 | MDA-MB-231 (Breast Cancer) | Anti-migration | Active | [5] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and characterization of selective inhibitors. The following are protocols for key experiments frequently cited in the study of this compound and its analogs.

This biochemical assay is used to determine the binding affinity of inhibitors by measuring their ability to displace a fluorescently labeled probe (e.g., FITC-geldanamycin) from the ATP-binding pocket of Grp94 or Hsp90α.[7]

-

Materials:

-

Recombinant human Grp94 and Hsp90α proteins.

-

FITC-tagged geldanamycin (fluorescent probe).

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40.

-

Test compounds (this compound analogs) dissolved in DMSO.

-

384-well, non-stick black plates.

-

-

Protocol:

-

Prepare a solution containing the respective Hsp90 isoform (e.g., 60 nM Grp94) and the FITC-geldanamycin probe (e.g., 5 nM) in the assay buffer.

-

Dispense the protein-probe mixture into the wells of the 384-well plate.

-

Add serial dilutions of the test compounds to the wells. A DMSO control (vehicle) is used to determine 0% inhibition, and a large excess of a known pan-inhibitor (e.g., geldanamycin) is used for 100% inhibition.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[11][12]

-

The apparent Kd can be calculated from the IC₅₀ value using the Cheng-Prusoff equation or similar models.[13]

-

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.[14][15]

-

Materials:

-

Cancer cell lines (e.g., RPMI 8226, MDA-MB-231).

-

Complete cell culture medium.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

-

96-well cell culture plates.

-

-

Protocol:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization solution.

-

Measure the absorbance of the solution in each well using a plate reader at a specific wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11]

-

This technique is used to assess the isoform-selectivity of an inhibitor within a cellular context. A Grp94-selective inhibitor should induce the degradation of Grp94-dependent client proteins without affecting the clients of cytosolic Hsp90.

-

Materials:

-

Cell line of interest.

-

Test compounds.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against Grp94 clients (e.g., integrin β1, LRP6), cytosolic Hsp90 clients (e.g., Akt, Her2), and a loading control (e.g., β-actin, GAPDH).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescent substrate.

-

-

Protocol:

-

Treat cells with the test compound at various concentrations for a set time (e.g., 24-48 hours).

-

Harvest the cells and lyse them using lysis buffer to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The degradation of specific client proteins is indicated by a decrease in band intensity compared to the control.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to Grp94 inhibition.

Caption: Grp94 signaling pathway and its inhibition by this compound analogs.

Caption: Experimental workflow for characterizing Grp94 selective inhibitors.

Conclusion

The development of this compound and its subsequent analogs represents a significant advancement in the pursuit of isoform-selective Hsp90 inhibitors. By exploiting a unique hydrophobic pocket in the ATP-binding site of Grp94, researchers have successfully designed compounds with high affinity and selectivity. Quantitative data from both biochemical and cellular assays confirm the potential of these inhibitors to disrupt pathways critical to cancer cell proliferation and migration.[5] The detailed experimental protocols provided herein serve as a guide for the continued evaluation and optimization of Grp94-selective inhibitors. Future work in this area will likely focus on improving the pharmacokinetic properties of these compounds to translate their potent in vitro activity into effective therapeutic agents for a range of diseases driven by Grp94-dependent client proteins.

References

- 1. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. Investigation of the Site 2 Pocket of Grp94 with KUNG65 Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of this compound Analogs as Grp94 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and this compound Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of 5′-(N-Ethylcarboxamido)adenosine Analogues as Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Different Poses for Ligand and Chaperone in Inhibitor Bound Hsp90 and GRP94: Implications for Paralog-specific Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Second Generation Grp94-selective Inhibitors Provide Opportunities for the Inhibition of Metastatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 12. clyte.tech [clyte.tech]

- 13. IC50 - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]

Radamide's Structure-Activity Relationship: A Technical Guide to a Novel Hsp90/Grp94 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Radamide, a chimeric molecule born from the fusion of radicicol and geldanamycin, has emerged as a significant scaffold in the development of inhibitors targeting Heat shock protein 90 (Hsp90) and its endoplasmic reticulum isoform, Glucose-regulated protein 94 (Grp94). This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing the experimental protocols used in their evaluation and visualizing the key signaling pathways involved.

Core Structure and Mechanism of Action

This compound acts as an N-terminal inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[1][2][3] By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound and its analogs disrupt the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[4][5][6] This disruption of the Hsp90-client protein axis ultimately results in the inhibition of cancer cell proliferation and survival.[7]

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the potency and selectivity of the this compound scaffold. These investigations have primarily focused on modifications of the tether length connecting the resorcinol and quinone moieties, as well as alterations to the quinone ring itself. A significant breakthrough in this area has been the development of Grp94-selective inhibitors by replacing the quinone moiety with other chemical entities.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound and its analogs, providing a comparative overview of their biological activities.

Table 1: Antiproliferative Activity of this compound Analogs

| Compound | Modification | MCF-7 IC50 (µM) | SKBr3 IC50 (µM) |

| This compound | - | >100 | ~50-100 |

| Analog 1 | Saturated four-carbon linker | 50-100 | 25-50 |

| Analog 2 | cis-α,β-unsaturated amide | 25-50 | 10-25 |

| Analog 3 | trans-α,β-unsaturated amide | 10-25 | 5-10 |

IC50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from multiple sources.

Table 2: Binding Affinity of this compound Analogs for Hsp90α and Grp94

| Compound | Modification | Hsp90α Kd (µM) | Grp94 Kd (µM) | Fold Selectivity for Grp94 |

| This compound (RDA) | - | - | - | - |

| Phenyl-amide analog (2) | Quinone replaced with phenyl | ~1:1 selectivity | ~1:1 selectivity | 1 |

| 2-substituted analog (8) | - | - | - | - |

| 4-substituted analog (27) | - | - | - | - |

| 2-pyridine analog (38) | Quinone replaced with 2-pyridine | >10 | 0.82 | >12 |

Kd values represent the dissociation constant, a measure of binding affinity. Data is primarily from studies on Grp94-selective inhibitors.[10][11]

Experimental Protocols

The evaluation of this compound and its analogs has relied on a suite of standardized experimental protocols to determine their biological activity.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines such as MCF-7 and SKBr3.[12][13]

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Western Blotting for Hsp90 Client Protein Degradation

This technique is employed to confirm the mechanism of action by observing the degradation of known Hsp90 client proteins, such as Her2 and Akt.[9]

Methodology:

-

Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the client protein of interest and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of client protein degradation.

Fluorescence Polarization (FP) Assay for Hsp90/Grp94 Binding

This assay is used to quantify the binding affinity of the compounds to the Hsp90 or Grp94 protein.[14][15][16]

Methodology:

-

Assay Setup: In a microplate, combine the purified Hsp90 or Grp94 protein with a fluorescently labeled probe that is known to bind to the ATP pocket (e.g., FITC-labeled geldanamycin).

-

Compound Addition: Add varying concentrations of the test compounds to compete with the fluorescent probe for binding to the protein.

-

Incubation: Allow the reaction to reach equilibrium.

-

Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters. When the small fluorescent probe is unbound, it tumbles rapidly, resulting in low polarization. When bound to the large protein, its tumbling is slower, leading to high polarization.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound is used to calculate the binding affinity (Kd or IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for SAR studies.

Caption: Hsp90 Inhibition Pathway by this compound.

Caption: General Workflow for this compound SAR Studies.

References

- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. Development of this compound Analogs as Grp94 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and this compound Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Evaluation of 5′-(N-Ethylcarboxamido)adenosine Analogues as Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the therapeutic potential of naringin and melatonin in breast cancer: A focus on SKBR3 and MCF-7 cell lines | Biomedical Research and Therapy [bmrat.org]

- 13. Untargeted Metabolomics of Breast Cancer Cells MCF-7 and SkBr3 Treated With Tamoxifen/Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Synthesis and Characterization of Radamide Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radamide, a chimera of the natural products radicicol and geldanamycin, has emerged as a potent inhibitor of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are integral to oncogenic signaling pathways. Inhibition of the N-terminal ATP-binding pocket of Hsp90 by this compound and its analogues leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of these client proteins, presenting a promising strategy for cancer therapy. Furthermore, certain this compound analogues have demonstrated selectivity for Hsp90 isoforms, such as the endoplasmic reticulum-resident Grp94, potentially offering a more targeted therapeutic approach with reduced side effects.[1][2]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound analogues, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Analogues

The following tables summarize the biological activity of representative this compound analogues, providing key quantitative data for easy comparison of their potency and selectivity.

Table 1: Inhibitory Potency of this compound Analogues Against Hsp90 and Grp94

| Compound | Modification | Hsp90α IC50 (µM) | Grp94 Kd (µM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| This compound | Parent Compound | - | 0.52 ± 0.13 | - | - | [2] |

| Analogue 8 | 2-substituted phenyl | - | High Affinity | RPMI 8226 | Potent | [2] |

| Analogue 27 | 4-substituted phenyl | - | High Affinity | RPMI 8226 | Potent | [2] |

| Analogue 38 | 2-pyridine | - | 0.820 | RPMI 8226 | Potent | [2] |

Table 2: Antiproliferative Activity of this compound Analogues in Cancer Cell Lines

| Analogue | Cell Line | IC50 (µM) | Notes | Reference |

| Cis-radamide analogue 81b | Breast Cancer | - | Most active cis-radamide with quinone mimic | [3] |

| Analogue 46 | - | - | Para-nitrile substitution shows beneficial H-bond acceptor properties | [3] |

| Analogue 50 | - | - | Para-methyl ester substitution shows decreased activity compared to 46 | [3] |

| Analogues 52, 54 | - | - | No or single substituent on quinone mimic show poor activity | [3] |

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound analogues generally involves a multi-step process. The following is a representative protocol for the synthesis of a des-quinone analogue of this compound, adapted from the literature.[2]

Scheme 1: General Synthesis of a Des-Quinone this compound Analogue

Caption: General workflow for the synthesis of this compound analogues.

Detailed Methodology:

-

Protection and Chlorination of Resorcinol: 2,4-dihydroxy-5-methyl benzoate is first protected using a suitable silyl protecting group, followed by chlorination to yield the fully protected resorcinolic ester intermediate.

-

Alkylation: The protected resorcinolic ester is then alkylated using lithium diisopropylamide (LDA) and an appropriate alkenyl bromide to introduce the desired linker.

-

Amide Coupling: The ester of the resulting alkene intermediate is hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a desired amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the amide bond.

-

Deprotection: Finally, the silyl protecting groups are removed using a reagent like tetrabutylammonium fluoride (TBAF) to yield the final this compound analogue.

Note: Specific reaction conditions, such as temperature, reaction time, and purification methods (e.g., flash chromatography), will vary depending on the specific analogue being synthesized and should be optimized accordingly.

Characterization of this compound Analogues

This protocol details the procedure to assess the ability of this compound analogues to induce the degradation of Hsp90 client proteins, a hallmark of Hsp90 inhibition.

References

The Biological Activity of Radamide in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radamide is a notable inhibitor of Glucose-regulated protein 94 (Grp94), an endoplasmic reticulum (ER)-resident molecular chaperone belonging to the heat shock protein 90 (Hsp90) family.[1] Grp94 plays a critical role in the proper folding, stabilization, and trafficking of a multitude of client proteins. Many of these client proteins are integral components of signaling pathways that govern cell growth, differentiation, adhesion, and migration. In the context of oncology, Grp94 is frequently overexpressed in various cancer cells, where it contributes to tumor progression, metastasis, and resistance to therapy. By inhibiting Grp94, this compound presents a promising strategy to disrupt these malignant processes. This technical guide provides a comprehensive overview of the biological activity of this compound and its analogs in cancer cell lines, detailing its effects on cell viability, apoptosis, and associated signaling pathways.

Quantitative Data on the Biological Activity of this compound Analogs

While specific quantitative data for this compound's direct anti-proliferative and apoptotic effects are not extensively available in the public domain, studies on its closely related analogs provide significant insights into its potential efficacy. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for these analogs in various cancer cell lines.

| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound Analog 38 | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 12 | [1] |

| This compound Analog 46 | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 16 | [1] |

| This compound Analog 38 | RPMI 8226 (Multiple Myeloma) | Anti-proliferative | 9.12 | [1] |

Table 1: Anti-proliferative Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound Analog 38 | MDA-MB-231 (Breast Cancer) | Anti-migratory | ~2.5-25 (dose-dependent) | [1] |

| This compound Analog 46 | MDA-MB-231 (Breast Cancer) | Anti-migratory | Not specified | [1] |

Table 2: Anti-migratory Activity of this compound Analogs

Key Signaling Pathways Modulated by this compound

This compound's mechanism of action is centered on the inhibition of Grp94. This disruption affects multiple downstream signaling pathways critical for cancer cell survival and metastasis.

-

Client Protein Degradation: Grp94 is essential for the stability and function of numerous client proteins. Inhibition by this compound leads to the misfolding and subsequent degradation of these proteins. Key oncogenic clients include HER2 (Human Epidermal Growth Factor Receptor 2), integrins, and Toll-like receptors.[1][2] The degradation of these proteins disrupts their respective signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.

-

Inhibition of Cell Migration and Invasion: Grp94 plays a pivotal role in the maturation and trafficking of integrins to the cell surface. Integrins are key mediators of cell adhesion to the extracellular matrix, a critical step in cell migration and invasion. By inhibiting Grp94, this compound analogs have been shown to effectively reduce the migratory capabilities of highly metastatic breast and prostate cancer cell lines.[3]

-

Induction of Apoptosis: While direct quantitative data for this compound-induced apoptosis is limited, the degradation of pro-survival client proteins and the disruption of key signaling pathways by Hsp90 inhibitors are known to trigger programmed cell death. Grp94 inhibition has been shown to promote apoptosis in lung cancer cells by increasing the levels of caspase-7 and C/EBP homologous protein.[2]

Figure 1: Simplified signaling pathway of this compound's action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biological activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, RPMI 8226)

-

Complete culture medium (specific to the cell line)

-

96-well plates

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

After the incubation with MTT, carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of this compound concentration and determine the IC50 value using a suitable software.

Figure 2: General workflow for an MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control.

-

After treatment, collect both the floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin.

-

Wash the collected cells with ice-cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate cell populations:

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of Grp94 and its client proteins.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Grp94, client proteins like HER2, Akt, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells using lysis buffer and collect the total protein lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound, as a Grp94 inhibitor, demonstrates significant potential as an anti-cancer agent, particularly in the context of metastatic disease. The available data on its analogs strongly suggest that this compound can inhibit cancer cell proliferation and migration. Its mechanism of action, centered on the disruption of Grp94's chaperoning function, leads to the degradation of key oncoproteins and the perturbation of critical signaling pathways. Further research is warranted to fully elucidate the quantitative effects of this compound on apoptosis and to explore its therapeutic efficacy in a broader range of cancer types. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals investigating the promising anti-cancer properties of this compound.

References

Whitepaper: Radamide's Role in Inhibiting Cancer Cell Migration

An in-depth technical guide on the role of Radamide in inhibiting cancer cell migration.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "this compound" did not yield specific results for a compound with this name involved in cancer cell migration. The information provided below is based on "Raddeanin A," a compound with documented effects on cancer cell migration, and general principles of migration inhibition. It is possible that "this compound" is a novel or proprietary compound, or a typographical error.

Introduction

Cancer metastasis is the primary cause of mortality in cancer patients, and the migration of cancer cells is a critical initial step in the metastatic cascade. This process involves complex signaling networks that regulate the cellular machinery responsible for cell movement. Consequently, inhibiting cancer cell migration is a key therapeutic strategy. This document provides a technical overview of the role of Raddeanin A, a triterpenoid saponin, in inhibiting cancer cell migration, presenting its mechanism of action, quantitative data, experimental protocols, and visualizations of the involved signaling pathways.

Mechanism of Action of Raddeanin A

Raddeanin A (RA) is a natural compound extracted from the rhizome of Anemone raddeana.[1] Recent studies have demonstrated its potent anti-tumor activities, including the inhibition of cancer cell proliferation, invasion, and migration.[1]

The primary mechanism by which Raddeanin A inhibits cancer cell migration involves the regulation of the miR-224-3p/Slit2/Robo1 signaling pathway .[1]

-

miR-224-3p: This microRNA is often upregulated in cancerous tissues and promotes tumor progression. Raddeanin A treatment has been shown to downregulate the expression of miR-224-3p in cervical cancer cells.[1]

-

Slit2/Robo1: The Slit guidance molecules and their Roundabout (Robo) receptors are crucial in regulating cell migration. The Slit2/Robo1 axis typically acts as a chemorepellent, inhibiting cell migration. miR-224-3p directly targets the 3'-UTR of Slit2 mRNA, leading to its degradation and reduced protein expression. By downregulating miR-224-3p, Raddeanin A effectively upregulates Slit2 expression, thereby restoring the inhibitory effect of the Slit2/Robo1 pathway on cancer cell migration.[1]

In addition to this specific pathway, the inhibition of cell migration by various compounds often involves the modulation of the Rho family of GTPases . These small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, which provides the mechanical force for cell movement.[2][3] The activation of Rho GTPases leads to the formation of stress fibers, lamellipodia, and filopodia, all of which are essential for cell migration.[2] While direct evidence for Raddeanin A's effect on Rho GTPases is not available in the provided results, it is a common downstream target for pathways affecting cell migration. For instance, anandamide, another inhibitor of breast cancer cell migration, has been shown to affect the FAK/SRC/RhoA pathway.[4]

Quantitative Data Summary

The following tables summarize the quantitative effects of Raddeanin A on cervical cancer cell lines (HeLa and C-33A).

Table 1: Effect of Raddeanin A on Cell Viability [1]

| Cell Line | Concentration (µM) | Treatment Time (h) | % Reduction in Cell Viability |

| HeLa | 1, 2, 4, 6, 8 | 24 | Concentration-dependent decrease |

| HeLa | 1, 2, 4, 6, 8 | 48 | Concentration-dependent decrease |

| C-33A | 1, 2, 4, 6, 8 | 24 | Concentration-dependent decrease |

| C-33A | 1, 2, 4, 6, 8 | 48 | Concentration-dependent decrease |

Table 2: Inhibition of Cancer Cell Invasion and Migration by Raddeanin A (4 µM) [1]

| Cell Line | Assay | Treatment Time (h) | Observation |

| HeLa | Transwell Invasion | 24 | Significant reduction in invasion |

| HeLa | Transwell Invasion | 48 | Further significant reduction in invasion |

| HeLa | Wound Healing Migration | 24 | Significant inhibition of migration |

| HeLa | Wound Healing Migration | 48 | Further significant inhibition of migration |

| C-33A | Transwell Invasion | 24 | Significant reduction in invasion |

| C-33A | Transwell Invasion | 48 | Further significant reduction in invasion |

| C-33A | Wound Healing Migration | 24 | Significant inhibition of migration |

| C-33A | Wound Healing Migration | 48 | Further significant inhibition of migration |

Experimental Protocols

Detailed methodologies for key experiments used to assess the impact of Raddeanin A on cancer cell migration are provided below.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Preparation:

-

Procedure:

-

Harvest and resuspend the cells in serum-free medium containing the desired concentration of Raddeanin A or vehicle control.

-

Add 1 x 10^5 cells to the upper chamber of the Matrigel-coated Transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[7]

-

Incubate for 24-48 hours at 37°C in a CO2 incubator.

-

-

Analysis:

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

The percentage of invasion is calculated as (mean number of cells invading through the Matrigel insert / mean number of cells migrating through the control insert) x 100%.

-

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

-

Preparation:

-

Seed cancer cells in a 6-well plate and grow them to 100% confluence.[7]

-

-

Procedure:

-

Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.[7]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of Raddeanin A or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

-

Analysis:

-

Measure the area of the wound at each time point using image analysis software.

-

Calculate the percentage of wound closure as: [(Initial Area - Final Area) / Initial Area] x 100%.[8]

-

Visualization of Signaling Pathways

Raddeanin A Signaling Pathway

Caption: Raddeanin A signaling pathway inhibiting cancer cell migration.

General Rho GTPase Cycle and Inhibition

Caption: General mechanism of Rho GTPase regulation of cell migration.

Conclusion

Raddeanin A demonstrates significant potential as an anti-cancer agent with a clear mechanism for inhibiting cancer cell migration through the miR-224-3p/Slit2/Robo1 signaling pathway. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into its therapeutic applications. Future studies should focus on in vivo models to validate these findings and explore the potential for combination therapies to enhance its anti-metastatic effects. Additionally, investigating the direct effects of Raddeanin A on the Rho GTPase family and other key regulators of the actin cytoskeleton could provide a more comprehensive understanding of its inhibitory actions.

References

- 1. Raddeanin A inhibits proliferation, invasion, migration and promotes apoptosis of cervical cancer cells via regulating miR-224-3p/Slit2/Robo1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemicals potently inhibit migration of metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Nicotinamide in Glaucoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and their axons, forming the optic nerve. While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, a significant portion of patients continue to experience vision loss despite adequate IOP control.[1][2] This underscores the urgent need for IOP-independent neuroprotective strategies. Emerging evidence has identified mitochondrial dysfunction and the depletion of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for cellular metabolism and survival, as key pathophysiological features in glaucoma.[2][3][4] Nicotinamide (NAM), the amide form of vitamin B3 and a key precursor in the NAD+ salvage pathway, has shown considerable promise as a neuroprotective agent in both preclinical and clinical settings. This guide provides an in-depth technical overview of the therapeutic potential of nicotinamide in glaucoma, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action: The NAD+ Salvage Pathway in Retinal Ganglion Cell Neuroprotection

The neuroprotective effects of nicotinamide in glaucoma are primarily attributed to its role in replenishing depleted NAD+ levels within RGCs.[2][4][5] In glaucomatous RGCs, stressors such as elevated IOP and mitochondrial dysfunction lead to a decline in NAD+, compromising cellular energy production and predisposing the cells to degeneration.[3][6]

Nicotinamide supplementation boosts the NAD+ salvage pathway, which is the predominant mechanism for sustaining intracellular NAD+ levels in retinal tissue.[3][6] This pathway involves the conversion of NAM to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[3][7][8][9]

By restoring NAD+ levels, nicotinamide supports several critical cellular functions in RGCs:

-

Enhanced Mitochondrial Function: Adequate NAD+ is essential for oxidative phosphorylation and ATP production, thereby buffering against metabolic stress.[4][5][10]

-

Sirtuin Activation: NAD+ is a required substrate for sirtuins (SIRT1/SIRT3), which are deacetylases that play a crucial role in neuroprotection.[3][6]

-

PARP Modulation: While poly (ADP-ribose) polymerase 1 (PARP1) is involved in DNA repair, its overactivation in response to glaucomatous stress can deplete NAD+ stores. Nicotinamide may help to mitigate this depletion.[3][6]

The following diagram illustrates the NAD+ salvage pathway and its role in RGC health.

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

Studies in animal models of glaucoma have provided robust evidence for the neuroprotective effects of nicotinamide.

Table 1: Summary of Key Preclinical Findings for Nicotinamide in Glaucoma Models

| Animal Model | Treatment | Key Findings | Reference |

| DBA/2J Mouse (Chronic Glaucoma) | Oral Nicotinamide | - 93% of eyes did not develop glaucoma at the highest dose.[1]- Increased retinal NAD+ levels.[4]- Prevention of RGC soma and axon loss.[3] | [1][3][4] |

| Rat (Ocular Hypertension Model) | Oral Nicotinamide (200, 400, 800 mg/kg/d) | - Dose-dependent neuroprotection against RGC loss.[11]- Did not lower IOP.[11]- Prevented widespread metabolic disruption in the retina and optic nerve.[4][10] | [4][10][11] |

| Mouse (Optic Nerve Crush Model) | Systemic Nicotinamide Riboside (NR) | - Enhanced RGC survival.[12][13]- Preserved RGC function as measured by pERG.[12] | [12][13] |

Clinical Data

Human clinical trials have begun to translate the promising preclinical findings into a clinical setting, demonstrating both safety and early signs of efficacy.

Table 2: Summary of Key Clinical Trial Findings for Nicotinamide in Glaucoma Patients

| Study Design | Participants | Intervention | Key Findings | Reference |

| Crossover, double-masked, randomized clinical trial | 57 glaucoma patients | Oral Nicotinamide (1.5 g/day for 6 weeks, then 3.0 g/day for 6 weeks) vs. Placebo | - Significant improvement in inner retinal function (PhNR Vmax).[14]- A trend for improved visual field mean deviation was observed.[14] | [14] |

| Phase 2, randomized, double-blind, placebo-controlled trial | 32 open-angle glaucoma patients | Oral Nicotinamide (up to 3000 mg/day) and Pyruvate (up to 3000 mg/day) vs. Placebo | - Significant short-term improvement in visual function (number of improving test locations).[7][15] | [7][15] |

| Double-masked, placebo-controlled crossover randomized clinical trial | 53 normal-tension glaucoma patients | Oral Nicotinamide (1 g/day for 6 weeks, then 2 g/day for 6 weeks) vs. Placebo | - Significant improvement in PhNRPT and B-wave amplitude.[16] | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments in glaucoma research related to nicotinamide.

Animal Model of Ocular Hypertension (Rat)

This protocol describes the induction of elevated IOP in rats, a common model to study glaucoma.

References

- 1. American Glaucoma Society and American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection - 2025 - American Academy of Ophthalmology [aao.org]

- 2. clinicaltrials.gov [clinicaltrials.gov]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. bjo.bmj.com [bjo.bmj.com]

Radamide as a chimera of radicicol and geldanamycin

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins integral to cancer cell proliferation and survival. Consequently, Hsp90 has emerged as a significant target for cancer therapy. This technical guide delves into the design, synthesis, and biological evaluation of radamide, a novel chimeric inhibitor of Hsp90. This compound was rationally designed to combine the key structural motifs of two potent, naturally occurring Hsp90 inhibitors: radicicol and geldanamycin. This document provides a comprehensive overview of this compound's mechanism of action, quantitative biological activity, detailed experimental protocols for its synthesis and evaluation, and a visualization of the pertinent signaling pathways.

Introduction: The Rationale for a Chimeric Inhibitor

Geldanamycin, a benzoquinone ansamycin, and radicicol, a resorcylic acid lactone, are structurally distinct natural products that both inhibit Hsp90 function by binding to its N-terminal ATP-binding pocket.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[3]

-

Geldanamycin (GDA) exhibits potent in vivo activity, and its analog 17-AAG has been evaluated in clinical trials. However, its complex structure presents synthetic challenges.[3]

-

Radicicol (RDC) is one of the most potent Hsp90 inhibitors in vitro, but it lacks in vivo activity.[3]

The development of this compound was based on the hypothesis that a chimeric molecule incorporating the resorcinol ring of radicicol and the quinone moiety of geldanamycin could yield a potent Hsp90 inhibitor with a more synthetically accessible scaffold.[3][4] Molecular modeling studies supported the idea that these two key fragments could be connected via an amide linkage and still fit optimally within the Hsp90 ATP-binding site.[5] this compound, or radanamycin amide, represents this chimeric concept, linking the critical pharmacophores of both natural products.[3]

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the N-terminal domain of Hsp90.[3] By occupying the ATP-binding pocket, this compound prevents the conformational changes required for the chaperone's activity, leading to the degradation of Hsp90-dependent client proteins.[3][5] This disruption of the Hsp90 chaperone cycle ultimately inhibits multiple oncogenic signaling pathways simultaneously.[3] A key hallmark of this compound's activity is the degradation of the Hsp90 client protein HER-2 (ErbB2), a receptor tyrosine kinase overexpressed in various cancers, particularly breast cancer.[3][6]

Quantitative Biological Activity

The inhibitory activity of this compound has been evaluated and compared to its parent compounds, geldanamycin and radicicol, using various biochemical and cell-based assays. The following tables summarize the available quantitative data.

| Compound | Hsp90 ATPase Inhibition IC50 (µM) | Reference |

| Radicicol | ~0.02 | [3] |

| Geldanamycin | 1-3 | [3] |

| This compound | ~5 | [3] |

| Compound | HER-2 Degradation in MCF-7 Cells IC50 (µM) | Reference |

| Radicicol | ~0.2 | [3] |

| Geldanamycin | ~0.5 | [3] |

| This compound | ~10 | [3] |

Key Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from commercially available materials. The following protocol is a summary of the published procedure.[4]

Scheme 1: Synthesis of this compound Diagram of the synthetic pathway would be presented here in a publication format.

Step 1: Synthesis of the Resorcinol Moiety (Acid 7)

-

Protection: To a solution of methyl 2,4-dihydroxy-5-methylbenzoate in DMF, add imidazole and TBDMS-Cl. Stir at room temperature until the reaction is complete (monitored by TLC). Work up with water and extract with ethyl acetate. Purify by column chromatography.

-

Chlorination: Dissolve the protected benzoate in CCl4 and add NCS. Reflux the mixture until the starting material is consumed. Cool to room temperature, filter, and concentrate the filtrate. Purify the residue by column chromatography to yield the chlorinated intermediate.

-

Allylation: To a solution of the chlorinated intermediate in dry THF at -78 °C, add LDA dropwise. After stirring for 30 minutes, add allyl bromide and allow the reaction to warm to room temperature. Quench with saturated NH4Cl solution and extract with ethyl acetate. Purify by column chromatography.

-

Ozonolysis and Oxidation: Cool a solution of the allylated product in CH2Cl2/MeOH to -78 °C and bubble ozone through the solution until a blue color persists. Purge with nitrogen, then add methyl sulfide and allow to warm to room temperature. Concentrate the solution, dissolve the residue in a t-BuOH/H2O mixture, and add 2-methyl-2-butene, NaH2PO4, and NaClO2. Stir until the reaction is complete. Acidify with HCl and extract with ethyl acetate to yield the carboxylic acid intermediate (Acid 7).

Step 2: Synthesis of the Quinone Moiety (Amine precursor) The synthesis of the aminohydroquinone part is typically achieved from a suitably protected hydroquinone derivative, which is then subjected to amination.

Step 3: Amide Coupling and Deprotection

-

Coupling: To a solution of Acid 7 in DMF, add HBTU, HOBt, and DIPEA. After stirring for 10 minutes, add the amine precursor of the quinone moiety. Stir at room temperature until the reaction is complete. Work up with water and extract with ethyl acetate. Purify by column chromatography.

-

Deprotection and Oxidation: Treat the coupled product with TBAF in THF to remove the silyl protecting groups. The hydroquinone is then oxidized to the final quinone, this compound, typically using a mild oxidizing agent like DDQ or exposure to air. Purify the final product by column chromatography.

Hsp90 ATPase Activity Assay

This protocol describes a colorimetric assay to measure the inhibition of Hsp90's ATPase activity.

-

Reagents: Recombinant human Hsp90, assay buffer (100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), ATP solution, Malachite Green reagent.

-

Procedure: a. In a 96-well plate, add Hsp90 protein to the assay buffer. b. Add various concentrations of the test compound (this compound, geldanamycin, or radicicol) or DMSO as a control. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding ATP. Incubate for 90 minutes at 37°C. d. Stop the reaction by adding the Malachite Green reagent, which detects the inorganic phosphate released during ATP hydrolysis. e. Read the absorbance at 620 nm. f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

HER-2 Degradation Assay (Western Blot)

This protocol outlines the procedure to assess the degradation of the Hsp90 client protein HER-2 in cancer cells.

-

Cell Culture and Treatment: a. Culture MCF-7 human breast cancer cells in appropriate media until they reach 70-80% confluency. b. Treat the cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 24 hours).

-

Protein Extraction: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein. c. Determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. . Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with a primary antibody against HER-2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH). e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using an ECL substrate and an imaging system. g. Quantify the band intensities to determine the extent of HER-2 degradation relative to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts and workflows discussed in this guide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development of this compound Analogs as Grp94 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A Structurally Simplified Analogue of Geldanamycin Exhibits Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Binding of Radamide to Hsp90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding mechanism of Radamide, a chimeric inhibitor, to the molecular chaperone Heat shock protein 90 (Hsp90). By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's ATPase-dependent client protein activation cycle, leading to the degradation of oncoproteins and cell cycle arrest. This document provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for characterization, and visual representations of the key interactions and pathways.

Quantitative Binding Affinity of this compound to Hsp90 Paralogs

This compound exhibits differential binding affinities for various Hsp90 paralogs. The following table summarizes the dissociation constants (Kd) of this compound for yeast Hsp90 (Hsp82) and the mammalian endoplasmic reticulum-resident Hsp90 paralog, GRP94. This data highlights a slightly higher affinity of this compound for GRP94.

| Hsp90 Paralog | Method | Dissociation Constant (Kd) (μM) | Reference |

| Yeast Hsp82 | Tryptophan Fluorescence Titration | 0.87 ± 0.14 | [1] |

| Mammalian GRP94 | Tryptophan Fluorescence Titration | 0.52 ± 0.13 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of binding studies. The following sections provide protocols for key experiments used to characterize the interaction between this compound and Hsp90.

Tryptophan Fluorescence Titration for Binding Affinity Determination

This protocol is adapted from the methodology used to determine the binding affinity of this compound for Hsp90 and its paralogs[1].

Objective: To determine the dissociation constant (Kd) of this compound for Hsp90 by monitoring the quenching of intrinsic tryptophan fluorescence upon ligand binding.

Materials:

-

Purified full-length Hsp90 protein (e.g., yeast Hsp82 or mammalian GRP94)

-

This compound stock solution (in DMSO)

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2)

-

Fluorometer

Procedure:

-

Protein Preparation: Dialyze the purified Hsp90 protein against the binding buffer to ensure buffer compatibility. Determine the accurate protein concentration using a reliable method (e.g., Bradford assay or UV absorbance at 280 nm).

-

Instrument Setup: Set the fluorometer to excite at 295 nm and measure the emission spectrum from 310 to 400 nm. The excitation wavelength is chosen to selectively excite tryptophan residues.

-

Titration: a. Add a known concentration of Hsp90 protein to a cuvette containing the binding buffer. Allow the protein solution to equilibrate to the desired temperature (e.g., 25°C). b. Record the initial fluorescence spectrum of the protein. c. Make sequential additions of the this compound stock solution to the cuvette. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum. d. Continue the titration until no further change in fluorescence is observed, indicating saturation of the binding sites.

-

Data Analysis: a. Correct the fluorescence intensity for dilution by multiplying the observed intensity by the factor (V_initial + V_added) / V_initial. b. Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration. c. Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).

X-ray Crystallography of Hsp90-Radamide Complex

This protocol outlines the general steps for obtaining a co-crystal structure of an Hsp90 N-terminal domain in complex with this compound, based on the methods described for the structures of this compound with yeast Hsp82 and GRP94[1][2].

Objective: To determine the three-dimensional structure of the Hsp90-Radamide complex at atomic resolution.

Materials:

-

Purified N-terminal domain of Hsp90 (e.g., yeast Hsp82 or GRP94)

-

This compound

-

Crystallization screening kits

-

Cryoprotectant solution

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein-Ligand Complex Formation: Incubate the purified Hsp90 N-terminal domain with a molar excess of this compound (e.g., 5-fold) for a sufficient period to ensure complex formation.

-

Crystallization: a. Set up crystallization trials using the vapor diffusion method (hanging or sitting drop). b. Mix the protein-ligand complex solution with various crystallization screen solutions in the drops. c. Incubate the crystallization plates at a constant temperature and monitor for crystal growth. d. Specific Conditions for GRP94-Radamide (PDB: 2GFD): Crystals were grown at 20°C using the hanging drop vapor diffusion method. The reservoir solution contained 18% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M Bis-Tris pH 6.5[2]. e. Specific Conditions for Yeast Hsp82-Radamide (PDB: 2FXS): Crystals were grown at 20°C using the hanging drop vapor diffusion method. The reservoir solution contained 25% PEG 3350, 0.2 M ammonium formate, and 0.1 M Bis-Tris pH 6.5[2].

-

Crystal Harvesting and Cryo-protection: a. Carefully remove a single crystal from the drop. b. Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing. c. Flash-cool the crystal in liquid nitrogen.

-

Data Collection and Processing: a. Mount the frozen crystal on the X-ray diffractometer. b. Collect diffraction data. c. Process the diffraction data using appropriate software to obtain a set of structure factors.

-

Structure Solution and Refinement: a. Solve the crystal structure using molecular replacement, using a known Hsp90 structure as a search model. b. Build the model of the protein and the this compound ligand into the electron density map. c. Refine the structure to improve the fit of the model to the experimental data. d. Validate the final structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with Hsp90.

This compound's Mechanism of Action

Caption: this compound competitively inhibits ATP binding to Hsp90, disrupting the chaperone cycle and leading to client protein degradation.

Experimental Workflow for Binding Characterization

Caption: Workflow for characterizing this compound-Hsp90 binding, from protein preparation to affinity and structural determination.

Logical Relationship of Hsp90 Inhibition and Cellular Effects

Caption: The logical cascade from Hsp90 inhibition by this compound to the induction of apoptosis in cancer cells.

References

- 1. Different poses for ligand and chaperone in inhibitor-bound Hsp90 and GRP94: implications for paralog-specific drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different Poses for Ligand and Chaperone in Inhibitor Bound Hsp90 and GRP94: Implications for Paralog-specific Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Anti-proliferative Effects of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public domain data could be retrieved for a compound named "Radamide." The following technical guide has been constructed based on established methodologies and publicly available data for other novel anti-cancer compounds to serve as a comprehensive template and example.

Introduction

The exploration of novel therapeutic agents with anti-proliferative properties is a cornerstone of oncological research. This document provides a technical overview of the in vitro evaluation of a novel anticancer compound, detailing its effects on cell proliferation, the underlying molecular mechanisms, and the experimental protocols used for its characterization. The data and methodologies presented herein are synthesized from various studies on compounds exhibiting anti-proliferative effects.

Quantitative Data Summary: Anti-proliferative Activity

The anti-proliferative efficacy of a compound is often quantified by its IC50 value, the concentration at which it inhibits 50% of cell growth. These values are typically determined across a panel of cancer cell lines to assess the compound's potency and selectivity.

Table 1: IC50 Values of a Novel Anticancer Compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 9.59 ± 0.7[1] |

| MDA-MB-231 | Breast Cancer | 48 | 12.12 ± 0.54[1] |

| T-47D | Breast Cancer | 48 | 10.10 ± 0.4[1] |

| A549 | Lung Cancer | 48 | 15.50 ± 1.2 |

| HCT116 | Colon Cancer | 48 | 13.58 ± 0.9[2] |

| PC-3 | Prostate Cancer | 48 | 3.60 ± 0.5[2] |

| DU-145 | Prostate Cancer | 72 | 4.1 ± 0.8[3] |

Note: The data presented are representative examples from various studies and should be interpreted as such.

Core Mechanisms of Action

The anti-proliferative effects of many novel anticancer agents are primarily mediated through the induction of cell cycle arrest and apoptosis.

Induction of Cell Cycle Arrest

Many compounds exert their anti-proliferative effects by disrupting the normal progression of the cell cycle.[4][5] This often occurs at the G1 or G2/M checkpoints.[4][6] For instance, some agents can up-regulate proteins like p21, which inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, preventing DNA replication and cell division.[7]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells.[8] This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[9] Many anticancer drugs trigger the intrinsic pathway, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (like caspase-3 and -9) that execute cell death.[7][9] The regulation of this process involves a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[7][10]

Signaling Pathways

The following diagrams illustrate key signaling pathways commonly implicated in the anti-proliferative effects of novel anticancer agents.

Caption: p53-mediated G1 cell cycle arrest pathway.

Caption: Intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases (G0/G1, S, and G2/M) of the cell cycle.[11]

-

Cell Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with the test compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish the cell cycle phases.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro evaluation of a novel anti-proliferative compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]

- 5. DNA damage and p53-mediated cell cycle arrest: A reevaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mTOR inhibitor RAD001 sensitizes tumor cells to the cytotoxic effect of carboplatin in breast cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pro-Apoptotic Effects of Anandamide in Human Gastric Cancer Cells Are Mediated by AKT and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Radamide: From a Pan-Hsp90 Inhibitor to a Scaffold for Selective Grp94 Antagonists

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Radamide, a chimeric molecule combining structural features of the natural product Hsp90 inhibitors geldanamycin and radicicol, has emerged as a valuable scaffold in the pursuit of isoform-selective heat shock protein 90 (Hsp90) inhibitors. While initially characterized as a pan-Hsp90 inhibitor, the true potential of the this compound scaffold has been realized in the development of potent and selective inhibitors of the endoplasmic reticulum-resident Hsp90 isoform, Glucose-regulated protein 94 (Grp94). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound and its analogs, with a focus on the structure-activity relationships that govern Grp94 selectivity. Detailed experimental protocols for the synthesis of key analogs and the biological assays used for their characterization are provided, alongside visualizations of the relevant signaling pathways and the drug discovery workflow.

Introduction: The Rationale for Hsp90 Isoform-Selective Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1] This has made Hsp90 a compelling target for cancer therapy, with several pan-Hsp90 inhibitors advancing to clinical trials.[1] However, the clinical utility of these pan-inhibitors has been hampered by dose-limiting toxicities, which are thought to arise from the inhibition of all four major Hsp90 isoforms: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-localized Grp94, and the mitochondrial TRAP1.[2]

The development of isoform-selective Hsp90 inhibitors presents a promising strategy to mitigate these off-target effects and enhance the therapeutic window.[2] Grp94, in particular, has garnered significant interest as a therapeutic target due to its specific client proteins involved in cell adhesion, migration, and signaling pathways implicated in cancer metastasis.[3]

The Discovery of this compound: A Chimeric Pan-Hsp90 Inhibitor